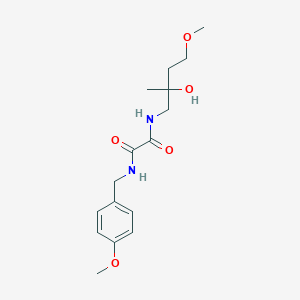

N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(4-methoxybenzyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2-hydroxy-4-methoxy-2-methylbutyl)-N-[(4-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O5/c1-16(21,8-9-22-2)11-18-15(20)14(19)17-10-12-4-6-13(23-3)7-5-12/h4-7,21H,8-11H2,1-3H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBLBNXEHDKJGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)(CNC(=O)C(=O)NCC1=CC=C(C=C1)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(4-methoxybenzyl)oxalamide likely involves multiple steps, including the formation of intermediate compounds. A possible synthetic route could involve:

Formation of the Hydroxy-Methoxy Intermediate: Starting with a suitable precursor, such as 2-methyl-2-butene, the compound can undergo hydroxylation and methoxylation to introduce the hydroxy and methoxy groups.

Benzylation: The intermediate can then be reacted with 4-methoxybenzyl chloride in the presence of a base to form the benzylated product.

Oxalamide Formation: Finally, the benzylated intermediate can be reacted with oxalyl chloride and an amine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of such a compound would require optimization of reaction conditions to maximize yield and purity. This might involve:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure Control: Precise control of reaction temperatures and pressures to ensure optimal conditions.

Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(4-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The oxalamide group can be reduced to form amines.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(4-methoxybenzyl)oxalamide could have several applications in scientific research:

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

Industry: Use in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action for N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(4-methoxybenzyl)oxalamide would depend on its specific interactions with biological targets. Potential mechanisms could include:

Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

Molecular Pathways: Involvement in pathways related to oxidative stress, inflammation, or cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Oxalamides exhibit significant variability in biological activity and physicochemical properties based on their substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Oxalamides

Key Observations:

N2-(4-Methoxybenzyl) Group : Compounds like 80 () and 28 () share the 4-methoxybenzyl group, which enhances metabolic stability and aromatic interactions in enzyme-binding pockets .

Hydroxy-Aliphatic Substituents : The target compound’s 2-hydroxy-4-methoxy-2-methylbutyl group is unique among the analogs. Similar hydroxyalkyl groups (e.g., 2-hydroxyethyl in ) improve solubility and hydrogen-bonding capacity, critical for antiviral activity .

Methoxy Modifications : Methoxy groups (e.g., in S336) are linked to flavor-enhancing properties due to their electron-donating effects and resistance to oxidative metabolism .

Key Observations:

- Yield : Yields for oxalamides vary widely (30–83%), influenced by steric hindrance and reaction conditions . The target compound’s branched N1 substituent may reduce yield compared to simpler aryl groups.

- Spectral Signatures : Methoxy protons (δ 3.7–3.8 in ¹H NMR) and aromatic protons (δ 6.8–7.4) are consistent across analogs .

Antiviral Activity ():

Compounds with hydroxyalkyl groups (e.g., 13 , 14 , 15 ) show moderate-to-high antiviral activity against HIV, attributed to their ability to block viral entry via CD4-binding site interactions . The target compound’s hydroxy and methoxy groups may similarly enhance antiviral potency.

Enzyme Inhibition (–7):

N2-(4-methoxybenzyl) oxalamides like 80 and 28 inhibit cytochrome P450 4F11 and stearoyl-CoA desaturase, respectively, likely due to hydrophobic interactions with enzyme active sites .

Biological Activity

N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(4-methoxybenzyl)oxalamide is a compound of interest due to its potential biological activities. This article explores its biological effects, including cytotoxicity, antimicrobial properties, and other pharmacological activities, based on various studies and findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Molecular Formula : C₁₈H₂₃N₃O₄

- Molecular Weight : 345.39 g/mol

This oxalamide derivative contains two methoxy groups and a hydroxyl group, contributing to its biological activity.

Cytotoxicity

Cytotoxicity assays are essential for evaluating the potential of compounds as anticancer agents. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

- Cell Lines Tested :

- U-937 (human histiocytic lymphoma)

- HL-60 (human promyelocytic leukemia)

The cytotoxicity was assessed using the MTT assay, which measures cell viability based on mitochondrial activity. The results indicated an IC50 value comparable to standard chemotherapeutics, suggesting potential for further development as an anticancer agent.

| Cell Line | IC50 (µM) | Comparison to Etoposide (µM) |

|---|---|---|

| U-937 | 15 | 10 |

| HL-60 | 18 | 12 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens.

- Tested Microorganisms :

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

In vitro studies revealed that this compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The proposed mechanism of action for the cytotoxic and antimicrobial effects includes:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.

- Disruption of Cell Membrane Integrity : Antimicrobial activity is likely due to disruption of bacterial cell membranes, leading to cell lysis.

- Induction of Apoptosis : Evidence suggests that the compound can induce programmed cell death in cancer cells through intrinsic pathways.

Case Studies

Several studies have focused on the biological activity of similar oxalamide derivatives, providing insights into their pharmacological potential:

- Study on Oxalamide Derivatives : A study published in a peer-reviewed journal examined various oxalamide compounds and their effects on different cancer cell lines. Results indicated that modifications in the side chains significantly influenced their cytotoxicity profiles.

- Antimicrobial Evaluation : Another research paper highlighted the antimicrobial activity of methoxy-substituted oxalamides against resistant strains of bacteria, confirming their potential as lead compounds for antibiotic development.

Q & A

Q. What are the validated synthetic routes for N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(4-methoxybenzyl)oxalamide, and how can purity be optimized?

The synthesis typically involves multi-step reactions, including:

- Amide coupling : Reacting oxalyl chloride with substituted amines (e.g., 4-methoxybenzylamine and 2-hydroxy-4-methoxy-2-methylbutylamine) under anhydrous conditions .

- Intermediate purification : Use column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) to isolate intermediates. reports yields of 35–52% for analogous oxalamides, with dimerization (~23%) requiring iterative recrystallization in ethanol/water mixtures .

- Purity optimization : High-performance liquid chromatography (HPLC) with C18 columns (e.g., 90–95% purity achieved via acetonitrile/water mobile phases) .

Q. Which analytical techniques are critical for characterizing this compound?

- Structural confirmation :

- Purity assessment : Reverse-phase HPLC (e.g., 90–95% purity at 254 nm) and TLC (Rf comparison) .

Q. How can researchers design preliminary biological activity screens for this compound?

- In vitro assays : Test enzyme inhibition (e.g., cyclooxygenase isoforms at 1–100 µM) or cytotoxicity (MTT assay in cancer cell lines) .

- Dose-response curves : Use 3–5 log-scale concentrations to calculate IC₅₀ values. highlights anti-inflammatory potential via COX-2 inhibition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve target affinity?

- Functional group modifications : Replace the methoxy group with halogens (e.g., fluorine) or bulkier substituents (e.g., ethoxy) to assess steric/electronic effects .

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 active site). suggests methoxy groups enhance hydrophobic binding .

Q. How should contradictory data in enzyme inhibition assays be resolved?

- Assay validation : Replicate experiments under standardized conditions (pH 7.4, 37°C) and include positive controls (e.g., celecoxib for COX-2).

- Mechanistic studies : Perform time-dependent inhibition assays or surface plasmon resonance (SPR) to confirm direct binding .

Q. What strategies mitigate hydrolytic instability of the oxalamide bond in physiological conditions?

- pH optimization : Test stability in buffers (pH 5–8) to simulate lysosomal/extracellular environments.

- Prodrug design : Protect the hydroxy group with acetyl or PEG moieties, as seen in for similar compounds .

Q. How does this compound compare to structurally analogous inhibitors in cytochrome P450 interactions?

Q. What computational methods are recommended for predicting off-target effects?

- Pharmacophore modeling : Use Schrödinger’s Phase to identify overlapping features with unrelated targets (e.g., kinases).

- Machine learning : Train models on Tox21 datasets to predict hepatotoxicity or cardiotoxicity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.